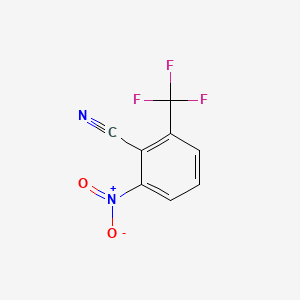![molecular formula C13H17ClO B596231 [4-(4-Chlorophenyl)cyclohexyl]methanol CAS No. 137736-28-8](/img/structure/B596231.png)
[4-(4-Chlorophenyl)cyclohexyl]methanol
Descripción general
Descripción
“[4-(4-Chlorophenyl)cyclohexyl]methanol” is a chemical compound with the molecular formula C13H17ClO and a molecular weight of 224.728 g/mol . It is also known by other synonyms such as “4-4-chlorophenyl cyclohexyl methanol” and "trans-4-4-chlorophenyl cyclohexyl methanol" .
Molecular Structure Analysis
The molecular structure of “[4-(4-Chlorophenyl)cyclohexyl]methanol” consists of a cyclohexane ring functionalized with a hydroxymethyl group . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
“[4-(4-Chlorophenyl)cyclohexyl]methanol” is a compound with a melting point range of 56°C to 60°C . More specific physical and chemical properties might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación
Biocatalytic Synthesis : The compound can be synthesized using a biocatalytic method. In a study, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) was synthesized using a green, economic, and efficient method involving recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This approach achieved a yield of over 99% in just 80 minutes, demonstrating its efficiency (Chen et al., 2021).
Photochemical Reactions : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole has revealed pathways for reductive dehalogenation, with different paths observed in various solvents, including cyclohexane and alcohols (Protti et al., 2004).
Catalytic Behavior in Hydrodechlorination : Size-controlled palladium nanoparticles have been tested as catalysts in the hydrodechlorination of 4-chlorophenol in aqueous phase. The study found that smaller nanoparticles showed higher activity due to the larger available surface area (Baeza et al., 2012).
Homogeneous Catalysis with Methanol : Methanol can act as a hydrogen donor in reactions catalyzed by a variety of complexes, including ruthenium and rhodium complexes, particularly for the reduction of ketones to alcohols (Smith & Maitlis, 1985).
Ecotoxicological Impact : Tris(4-chlorophenyl)methanol (TCPMOH) is a water contaminant that poses risks to developing infants. Its presence in human breast milk and its toxic effects on zebrafish embryos at elevated concentrations have been studied, demonstrating its environmental and health concerns (Navarrete et al., 2021).
Chiral Intermediate Production : [4-(4-Chlorophenyl)cyclohexyl]methanol is an important chiral intermediate in the production of the anti-allergic drug Betahistine. Research has explored the stereoselective reduction of related compounds to produce high purity intermediates (Ni et al., 2012).
Environmental Contamination and Distribution : Studies have documented the global distribution of tris(4-chlorophenyl)methanol in marine mammals and bird eggs, highlighting its environmental persistence and bioaccumulation (Jarman et al., 1992).
Safety and Hazards
“[4-(4-Chlorophenyl)cyclohexyl]methanol” is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mecanismo De Acción
- Atovaquone primarily targets the mitochondrial respiratory chain in Plasmodium falciparum (the parasite responsible for malaria). It inhibits the cytochrome bc1 complex (complex III) within the electron transport chain, disrupting ATP production and ultimately leading to parasite death .
Target of Action
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-8,10-11,15H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWJXJRICZMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137736-28-8 | |
| Record name | [TRANS-4-(4-CHLOROPHENYL)CYCLOHEXYL]METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


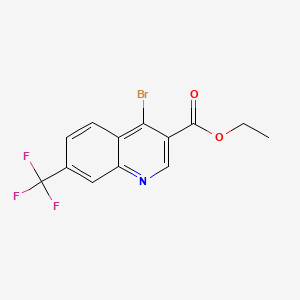

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)
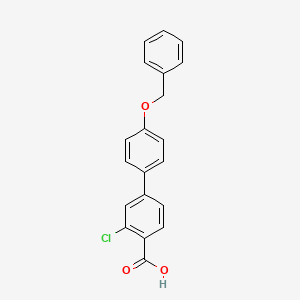
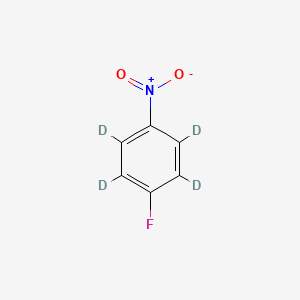
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
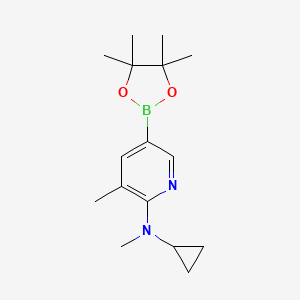
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
